Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester
Description
Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is an organic compound with a complex structure that includes both aromatic and ester functional groups
Properties
CAS No. |
820220-78-8 |
|---|---|
Molecular Formula |
C12H8FNO6S |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
(3-fluoro-4-nitrophenyl) phenyl sulfate |
InChI |
InChI=1S/C12H8FNO6S/c13-11-8-10(6-7-12(11)14(15)16)20-21(17,18)19-9-4-2-1-3-5-9/h1-8H |
InChI Key |
AIWUAPPMJALVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester typically involves the esterification of 3-fluoro-4-nitrophenol with phenyl sulfuric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid and phenol derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles such as hydroxide ions.
Reduction Reactions: Reducing agents like hydrogen gas with a metal catalyst or sodium borohydride are often used.
Hydrolysis: Acidic or basic conditions with water are used to break the ester bond.
Major Products
Substitution Reactions: Products include substituted aromatic compounds.
Reduction Reactions: Products include aromatic amines.
Hydrolysis: Products include 3-fluoro-4-nitrophenol and phenol.
Scientific Research Applications
Medicinal Chemistry Applications
One of the most significant applications of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is in the development of pharmaceutical compounds. The following subsections detail its role in synthesizing biologically active molecules.
Synthesis of Antitubercular Agents
Recent studies have highlighted the synthesis of derivatives based on the 3-fluoro-4-nitrophenol framework, which exhibit antitubercular activity. For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The most effective derivative demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against both wild-type and rifampin-resistant strains .
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Antitubercular |
| Other derivatives | 16-64 | Moderate activity |
Development of Antiseptic Agents
The synthesis of 3-fluoro-4-nitrophenol has also been explored for its antiseptic properties. Research indicates that derivatives from this compound can act as effective germicides and sterilants, making them valuable in medical settings .
Material Science Applications
In material science, this compound serves as an intermediate in the synthesis of functionalized polymers and materials.
Synthesis of Functionalized Sulfonamides
Sulfonamide derivatives synthesized from this compound have shown promise in various biological applications. A study demonstrated that sulfonamide structures derived from fluoro-nitrophenol can inhibit enzymes like dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI), highlighting their potential as therapeutic agents against diseases such as HIV .
| Compound Type | Target Enzyme | Inhibition Concentration (µM) |
|---|---|---|
| Heterocyclic sulfonamides | DDAH | ~75 |
| Heterocyclic sulfonamides | ADI | ~100 |
Synthetic Methodologies
The synthesis of this compound typically involves reaction pathways that utilize sulfuric acid to facilitate the formation of nitrophenol derivatives from fluorinated phenols. The methods employed are crucial for optimizing yield and purity.
Reaction Conditions
A typical synthetic route includes:
- Reacting fluorophenol with sodium nitrate and sulfuric acid under controlled temperature conditions.
- Purification steps involving mixed solvents to isolate the desired product with minimal by-products .
Case Studies
Several case studies illustrate the practical applications of this compound.
Case Study 1: Antimicrobial Development
Research focused on developing antimicrobial agents from fluoro-nitrophenol derivatives showed that modifications at the phenolic position significantly enhanced antibacterial activity against various pathogens.
Case Study 2: Polymer Functionalization
In material science, polymers functionalized with sulfonamide groups derived from this compound exhibited improved properties for use in drug delivery systems.
Mechanism of Action
The mechanism of action of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing active phenolic compounds that can interact with biological targets. The nitro group can be reduced to an amine, which may further interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Sulfuric acid, 4-nitrophenyl phenyl ester
- Sulfuric acid, 3-chloro-4-nitrophenyl phenyl ester
- Sulfuric acid, 3-fluoro-4-methylphenyl phenyl ester
Uniqueness
Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is unique due to the presence of both a fluoro and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Biological Activity
Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester, also known by its CAS number 820220-78-8, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C13H10FNO4S
- Molecular Weight : 295.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group and the fluorine atom in the structure are crucial for its reactivity and interaction with biomolecules. These functionalities can influence enzyme activity and cellular pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 24 mm |
| Escherichia coli | 22 mm |
| Klebsiella pneumoniae | 20 mm |
| Pseudomonas aeruginosa | 18 mm |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-116 | 15.5 | Induces apoptosis |
| MCF-7 | 12.3 | Cell cycle arrest |
| A549 | 18.9 | Inhibits migration |
These findings indicate that this compound could be a promising lead in cancer therapy .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications on the aromatic rings significantly affect the biological activity of this compound. For instance, substituting different groups at the para position of the nitrophenyl moiety can enhance or diminish its potency against specific targets .
Case Studies
- Antimalarial Activity : A study focused on derivatives related to this compound demonstrated promising antimalarial activity against Plasmodium falciparum. Compounds with similar structures showed IC50 values in the nanomolar range .
- Antioxidant Properties : Research indicated that certain derivatives possess antioxidant capabilities, potentially offering protective effects against oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester, and how is purity validated?
- Methodological Answer : The synthesis typically involves sequential nitration and sulfonation reactions. For example, nitration of fluorophenol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields 3-fluoro-4-nitrophenol, followed by esterification with phenyl sulfuric acid chloride. Purity is validated via HPLC (≥98% purity threshold) and nuclear magnetic resonance (¹H/¹⁹F NMR) to confirm substituent positions and ester bond formation. Differential scanning calorimetry (DSC) can verify melting points (e.g., 93–95°C for intermediates) .
Q. How should researchers handle stability challenges during storage or reaction conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Store the compound in anhydrous, dark conditions at –20°C to prevent hydrolysis of the sulfate ester bond. Accelerated stability studies (e.g., 40°C/75% relative humidity for 14 days) with periodic HPLC monitoring can identify degradation products like 3-fluoro-4-nitrophenol. Buffered solutions (pH 6–7) minimize acid-catalyzed decomposition .
Q. What analytical techniques are critical for structural elucidation and quantification?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 297.02). Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (S=O stretch at ~1200 cm⁻¹, NO₂ symmetric/asymmetric stretches). Quantitative analysis uses reverse-phase HPLC with UV detection (λ = 254 nm) calibrated against certified reference standards .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The fluorine atom at the meta position enhances electrophilicity of the adjacent nitro group, facilitating nucleophilic aromatic substitution (SNAr). Kinetic studies (e.g., using NaSH as a nucleophile in DMSO at 60°C) can quantify rate constants (k) via UV-Vis monitoring. Comparative studies with non-fluorinated analogs (e.g., 4-nitrophenyl phenyl sulfate) reveal rate enhancements of 2–3× due to fluorine’s inductive effect .
Q. What computational models predict the compound’s behavior in catalytic or environmental systems?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Molecular dynamics simulations (e.g., in water) predict hydrolysis pathways and activation energies, validated experimentally via Arrhenius plots of degradation rates .
Q. How can researchers resolve contradictions in reported degradation pathways under oxidative vs. reductive conditions?
- Methodological Answer : Contradictions arise from competing mechanisms: oxidative degradation (e.g., via hydroxyl radicals) cleaves the aromatic ring, while reductive pathways (e.g., NaBH₄) target the nitro group. Use isotopic labeling (¹⁵NO₂) and LC-MS/MS to track fragment ions. Controlled experiments under inert (N₂) vs. aerobic conditions clarify dominant pathways .
Q. What advanced separation techniques optimize purification from complex reaction mixtures?
- Methodological Answer : Preparative HPLC with a C18 column (acetonitrile/water gradient) isolates the ester from nitro-phenolic byproducts. Membrane-based nanofiltration (MWCO = 300 Da) under pressure-driven flow achieves >90% recovery. Validate purity via tandem MS/MS and ¹³C NMR .
Methodological Frameworks for Experimental Design
- Theoretical Linkage : Anchor studies to reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or environmental fate models (e.g., QSAR for biodegradability) .
- Data Contradiction Analysis : Use multi-variable DOE (design of experiments) to isolate factors (e.g., solvent polarity, temperature) causing divergent results. Statistical tools like ANOVA identify significant variables (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
